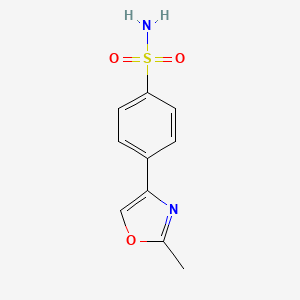

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide

説明

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C10H10N2O3S and its molecular weight is 238.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many important physiological and pathological processes . Specifically, human carbonic anhydrase II is a known target for the treatment of glaucoma .

Mode of Action

This compound acts as an isoform-selective inhibitor of human carbonic anhydrase II . It binds to the enzyme and inhibits its activity, thereby affecting the balance of carbon dioxide and water in the body .

Result of Action

The inhibition of human carbonic anhydrase II by this compound leads to a decrease in intraocular pressure . This makes it a potential candidate for the treatment of glaucoma . Additionally, it has shown a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .

生化学分析

Biochemical Properties

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide has been found to interact with several enzymes and proteins, playing a significant role in biochemical reactions . It exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . This interaction with human carbonic anhydrases, enzymes involved in many important physiological and pathological processes, is of particular interest .

Cellular Effects

In terms of cellular effects, this compound has been observed to influence cell function . It has a combined potentiated effect of the antimicrobial action of carbapenems and aminoglycosides against antibiotic-resistant bacteria . This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an isoform-selective inhibitor of human carbonic anhydrase II, it exerts its effects at the molecular level .

生物活性

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide, also known as oxazopt, is a compound that has gained attention for its potential therapeutic applications, particularly as an isoform-selective inhibitor of human carbonic anhydrase II (hCA II). This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C10H10N2O3S

- Molecular Weight : 238.27 g/mol

- CAS Number : 1099660-84-0

The primary mechanism of action for this compound involves the selective inhibition of hCA II. This enzyme plays a critical role in regulating physiological processes such as pH balance and fluid homeostasis. By inhibiting hCA II, this compound can lead to a significant decrease in intraocular pressure, which is particularly beneficial for treating conditions like glaucoma.

1. Inhibition of Carbonic Anhydrase II

Research indicates that this compound exhibits strong inhibitory effects on hCA II. This inhibition is crucial for its potential use in managing glaucoma by reducing intraocular pressure. The selectivity of this compound towards hCA II distinguishes it from other sulfonamides that may target multiple isoforms.

2. Potential Anti-HIV Activity

In addition to its effects on carbonic anhydrases, preliminary studies suggest that this compound may possess anti-HIV properties. Its ability to interact with various enzymes and proteins could influence viral replication processes.

3. Cardiovascular Effects

Recent studies have explored the impact of related sulfonamide compounds on cardiovascular parameters. For example, derivatives such as 4-(2-aminoethyl)benzene sulfonamide have demonstrated the capability to decrease perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest that similar mechanisms may be investigated for this compound in future research .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Inhibition of hCA II | Significant reduction in intraocular pressure; potential treatment for glaucoma. |

| Anti-HIV Potential | Interaction with viral replication enzymes; needs further investigation. |

| Cardiovascular Effects | Potential to influence perfusion pressure; observed in related compounds. |

Case Studies

A study conducted on various benzene sulfonamide derivatives demonstrated their effects on cardiovascular parameters using isolated heart models. The results indicated that certain derivatives could significantly alter perfusion pressure and coronary resistance, suggesting a need for further exploration into the cardiovascular implications of this compound .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins such as hCA II. These studies provide insights into the structural basis for its selective inhibition and highlight potential pathways through which the compound may exert its biological effects .

特性

IUPAC Name |

4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJABEHUCJHRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。